REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].Cl[C:8]1[N:13]=[C:12]([NH:14][CH3:15])[C:11]([N+:16]([O-:18])=[O:17])=[CH:10][CH:9]=1.B([O-])([O-])O[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(O)C>[OH-].[OH-].[Pd+2].C1(C)C=CC=CC=1>[CH3:15][NH:14][C:12]1[C:11]([N+:16]([O-:18])=[O:17])=[CH:10][CH:9]=[C:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[N:13]=1 |f:0.1.2,6.7.8|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=N1)NC)[N+](=O)[O-]
|
Name
|
phenyl borate
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
B(OC1=CC=CC=C1)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 105° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
At the end of this time, the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the palladium hydroxide on charcoal
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
the concentrate was diluted with water
|
Type
|
EXTRACTION
|
Details
|
after which it was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized by trituration with ethanol
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=NC(=CC=C1[N+](=O)[O-])C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 475 g | |
YIELD: CALCULATEDPERCENTYIELD | 7773.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |